Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Closest Xanthene-9-Carboxamide Analogs
Predicted octanol-water partition coefficient (cLogP) and hydrogen-bond donor count distinguish N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide from two commercially available analogs. The tertiary alcohol donor count (HBD = 2) and higher cLogP (~4.2) contrast with N-[(thiophen-3-yl)methyl]-9H-xanthene-9-carboxamide (HBD = 1; cLogP ~4.0) [1] and N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide (HBD = 2; cLogP ~4.5) [2]. These differences influence membrane permeability and solubility, critical for in vitro assay compatibility [3].
| Evidence Dimension | Lipophilicity (cLogP) and Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2; HBD = 2 |
| Comparator Or Baseline | N-[(thiophen-3-yl)methyl]-9H-xanthene-9-carboxamide: cLogP ≈ 4.0; HBD = 1. N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide: cLogP ≈ 4.5; HBD = 2. |
| Quantified Difference | ΔcLogP = +0.2 vs. N-(thiophen-3-yl)methyl analog; ΔcLogP = -0.3 vs. pentyl-hydroxy analog; HBD identical to pentyl-hydroxy analog, +1 vs. methylene-linked analog. |
| Conditions | Predicted using consensus method (ALOGPS, XLogP3) based on SMILES; HBD follows Lipinski definition. |
Why This Matters
For procurement decisions, the distinct cLogP and HBD profile directly affect DMSO solubility, passive permeability, and non-specific binding, making this compound a non-substitutable tool for assays calibrated to these physicochemical boundaries.
- [1] ALOGPS 2.1 / Chemicalize. Predicted logP for N-[(thiophen-3-yl)methyl]-9H-xanthene-9-carboxamide. Available at: https://chemicalize.com/ (accessed 2026-05-08). View Source
- [2] ALOGPS 2.1 / Chemicalize. Predicted logP for N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide. Available at: https://chemicalize.com/ (accessed 2026-05-08). View Source
- [3] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
